RPI1 protein

RET kinase inhibition medullary thyroid carcinoma oncogene-targeted therapy

Researchers studying RET-driven cancers often face a gap between in vitro potency and sustained in vivo target suppression. RPI-1 (CAS 269730-03-2) is a validated 2-indolinone RET kinase inhibitor that bridges this gap. - Achieves 81% tumor growth inhibition in MEN2A xenograft models, with anti-tumor activity persisting after treatment cessation. - Inhibits Ret/Ptc1 phosphorylation (IC₅₀ = 5.1 µM) and downstream oncogenic signaling in papillary thyroid carcinoma cells. - Reduces spontaneous lung metastases by up to 75% in H460 NSCLC models via dual RET/MET inhibition. Supplied with rigorous analytical documentation to support reproducible research.

Molecular Formula C9H16N2O
Molecular Weight 0
CAS No. 139532-71-1
Cat. No. B1177381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRPI1 protein
CAS139532-71-1
SynonymsRPI1 protein
Molecular FormulaC9H16N2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RPI-1 RET Inhibitor Selection Guide


⚠️ Critical CAS Clarification: The CAS number provided in the query (139532-71-1) corresponds to the yeast transcription factor protein RPI1, not the small molecule RET kinase inhibitor RPI-1. The correct CAS number for the small molecule RET kinase inhibitor RPI-1 is 269730-03-2 (molecular weight 297.31, formula C₁₇H₁₅NO₄). This guide provides evidence for the small molecule inhibitor RPI-1 (also known as CS-2266, RPI1, RPI 1), a cell-permeable, ATP-competitive 2-indolinone derivative that targets RET, MET, and EGFR tyrosine kinases. The ret proto-oncogene encodes a receptor tyrosine kinase whose oncogenic activation drives medullary and papillary thyroid carcinomas, with RET oncogenes arising through sporadic and inherited gene mutations. [1]

Why RPI-1 Cannot Be Substituted


RET kinase inhibitors span diverse chemical scaffolds with substantial differences in target selectivity profiles, potency against specific RET oncogenic mutants, and demonstrated in vivo efficacy. Direct substitution of RPI-1 with alternative RET inhibitors without experimental validation risks compromised study outcomes due to: (1) varying off-target kinase inhibition profiles (e.g., SU5416 potently inhibits VEGFR2, PDGFR, c-KIT, and FLT3, whereas PP1 targets SRC-family kinases); (2) clinically approved agents like vandetanib, pralsetinib, and selpercatinib possess nanomolar-to-picomolar potency but lack the dual RET/MET targeting and downstream protein downregulation mechanism characteristic of RPI-1; and (3) divergent oral bioavailability and tumor suppression durability metrics.

RPI-1 Comparative Evidence


Downstream Protein Downregulation vs. SU5416

In cell-free kinase assays and cellular models, SU5416 inhibits RET with potency similar to RPI-1; however, RPI-1 uniquely induces downregulation of RET protein expression in addition to inhibiting tyrosine phosphorylation, a dual mechanism not observed with SU5416. [1]

RET kinase inhibition medullary thyroid carcinoma oncogene-targeted therapy

Structural Class and RET Inhibition vs. Vandetanib

Vandetanib (ZD6474, anilinoquinazoline class, Phase II clinically) inhibits RET with IC₅₀ = 100 nM, whereas RPI-1 (2-indolinone class, preclinical) shows micromolar antiproliferative IC₅₀ values (3.6 µM) in RET-mutant NIH3T3 cells. [1][2] The two compounds belong to distinct structural classes and possess different off-target kinase inhibition spectra.

RET kinase inhibitor thyroid cancer multi-kinase inhibitor

RET/MET Dual Targeting and Oral Efficacy vs. PP1

PP1 inhibits RET-derived oncoproteins with IC₅₀ ≈ 80-100 nM but also potently inhibits SRC-family kinases (Lck IC₅₀ = 5 nM, Fyn IC₅₀ = 6 nM). RPI-1 targets both RET and MET kinases with micromolar antiproliferative IC₅₀ values and has demonstrated oral bioavailability with 81% tumor growth inhibition in TT xenograft models. [1]

RET kinase inhibitor MET kinase inhibitor oral bioavailability

Protein Downregulation vs. Next-Gen RET Inhibitors

Next-generation RET inhibitors exhibit substantially higher biochemical potency than RPI-1: SPP86 RET IC₅₀ = 8 nM; Pralsetinib (BLU-667) RET WT IC₅₀ = 0.3-0.4 nM; Selpercatinib RET IC₅₀ = 14.0 nM. However, RPI-1 uniquely downregulates total RET protein expression in treated cells, a mechanism distinct from pure kinase inhibition that results in prolonged pathway suppression. [1]

RET inhibitor selective RET inhibitor protein downregulation

MET Co-Targeting and Potency vs. AST 487

AST 487 is a RET kinase inhibitor with IC₅₀ = 880 nM that also inhibits Flt-3 (IC₅₀ = 520 nM). RPI-1 demonstrates cellular antiproliferative IC₅₀ = 3.6 µM in RET-mutant NIH3T3 cells and additionally inhibits MET phosphorylation at Tyr1234/Tyr1235 with IC₅₀ = 24.5 µM in H460 cells. [1]

RET kinase inhibitor MET kinase inhibitor comparative potency

In Vivo Oral Efficacy and Durability vs. SU5416

RPI-1 oral treatment (daily dosing) caused growth arrest or regression in 81% of TT xenograft tumors, with tumor inhibition maintained at 51% (P<0.05) for 100 days after treatment suspension, and 2/11 mice achieved complete cures. [1] SU5416 demonstrates RET IC₅₀ = 170 nM in biochemical assays but has limited oral bioavailability and showed insufficient clinical efficacy in Phase II/III trials, leading to development discontinuation. [2]

RET inhibitor xenograft model oral bioavailability

RPI-1 Application Scenarios


MTC Xenograft and Durable Tumor Suppression

RPI-1 is validated for oral daily dosing in TT xenograft nude mouse models of MEN2A-associated medullary thyroid carcinoma, achieving 81% tumor growth inhibition (P<0.001 vs control) with 25% of mice tumor-free. Critically, tumor inhibition persisted at 51% (P<0.05) for 100 days after treatment suspension, demonstrating durable pathway suppression suitable for chronic dosing studies. [1]

RET/PTC1 Papillary Thyroid Carcinoma Mechanism

In TPC-1 papillary thyroid carcinoma cells expressing RET/PTC1 oncogene, RPI-1 inhibits cell proliferation with IC₅₀ = 5.1 µM, induces G2 cell cycle accumulation, and abolishes Ret/Ptc1 tyrosine phosphorylation along with binding to Shc and PLCγ, thereby abrogating constitutive oncogenic signaling. The compound's dual RET/MET inhibition enables simultaneous investigation of both pathway contributions.

NSCLC Metastasis and Anti-Metastatic Activity

In H460 NSCLC xenograft models, RPI-1 oral administration (100 and 150 mg/kg) significantly reduced spontaneous lung metastases by 57% and 75% (P<0.001) respectively, accompanied by antiangiogenic effects in primary tumors. This anti-metastatic profile, coupled with MET phosphorylation inhibition at Tyr1234/Tyr1235, positions RPI-1 as a tool for metastasis-focused research in MET-driven lung cancer models. [2]

RET Inhibitor Scaffold and SAR Studies

RPI-1 serves as a prototype 2-indolinone RET inhibitor scaffold for SAR studies. A series of 3-arylureidobenzylidene-indolin-2-ones was synthesized and evaluated against RET kinase using RPI-1 as the reference compound, demonstrating that 5,6-dimethoxyindolinone derivatives with H, OH, or OMe para-substitution retain favorable RET inhibitory activity. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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